

Physical and chemical properties of furazan-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,5-Oxadiazole-3-carboxylic acid

Cat. No.: B1300083

[Get Quote](#)

Furazan-3-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazan-3-carboxylic acid, a heterocyclic compound featuring a furazan (1,2,5-oxadiazole) ring substituted with a carboxylic acid group, serves as a versatile building block in medicinal chemistry and materials science. The furazan moiety is recognized as a bioisostere for other five-membered aromatic rings and can influence the physicochemical and pharmacological properties of a molecule. This technical guide provides a detailed overview of the known physical and chemical properties of furazan-3-carboxylic acid, its synthesis, and its role as a precursor to various functionalized derivatives.

Physical and Chemical Properties

Quantitative data for furazan-3-carboxylic acid is not extensively reported in publicly available literature. The following tables summarize the available data for the parent compound and some of its relevant derivatives. Inferred properties based on the general characteristics of furazans and carboxylic acids are also included for context.

Table 1: Physical Properties of Furazan-3-carboxylic Acid and Related Compounds

Property	Furazan-3-carboxylic Acid	4-Amino-furazan-3-carboxylic Acid	Furazancarboxylic acid (isomer unspecified)	Notes
Molecular Formula	<chem>C3H2N2O3</chem> [1]	<chem>C3H3N3O3</chem>	<chem>C3H2N2O3</chem>	
Molecular Weight	114.06 g/mol [1]	129.07 g/mol	114.06 g/mol	
Melting Point	Data not available	Decomposes around 224 °C [2]	107 °C [3]	The melting point of the unspecified isomer provides a likely estimate.
Boiling Point	Data not available	Data not available	Data not available	Expected to be high due to hydrogen bonding and polarity.
Solubility	Data not available	Data not available	Data not available	Likely soluble in polar organic solvents and aqueous bases.
Appearance	Data not available	Off-white solid	Data not available	

Table 2: Chemical Properties of Furazan-3-carboxylic Acid

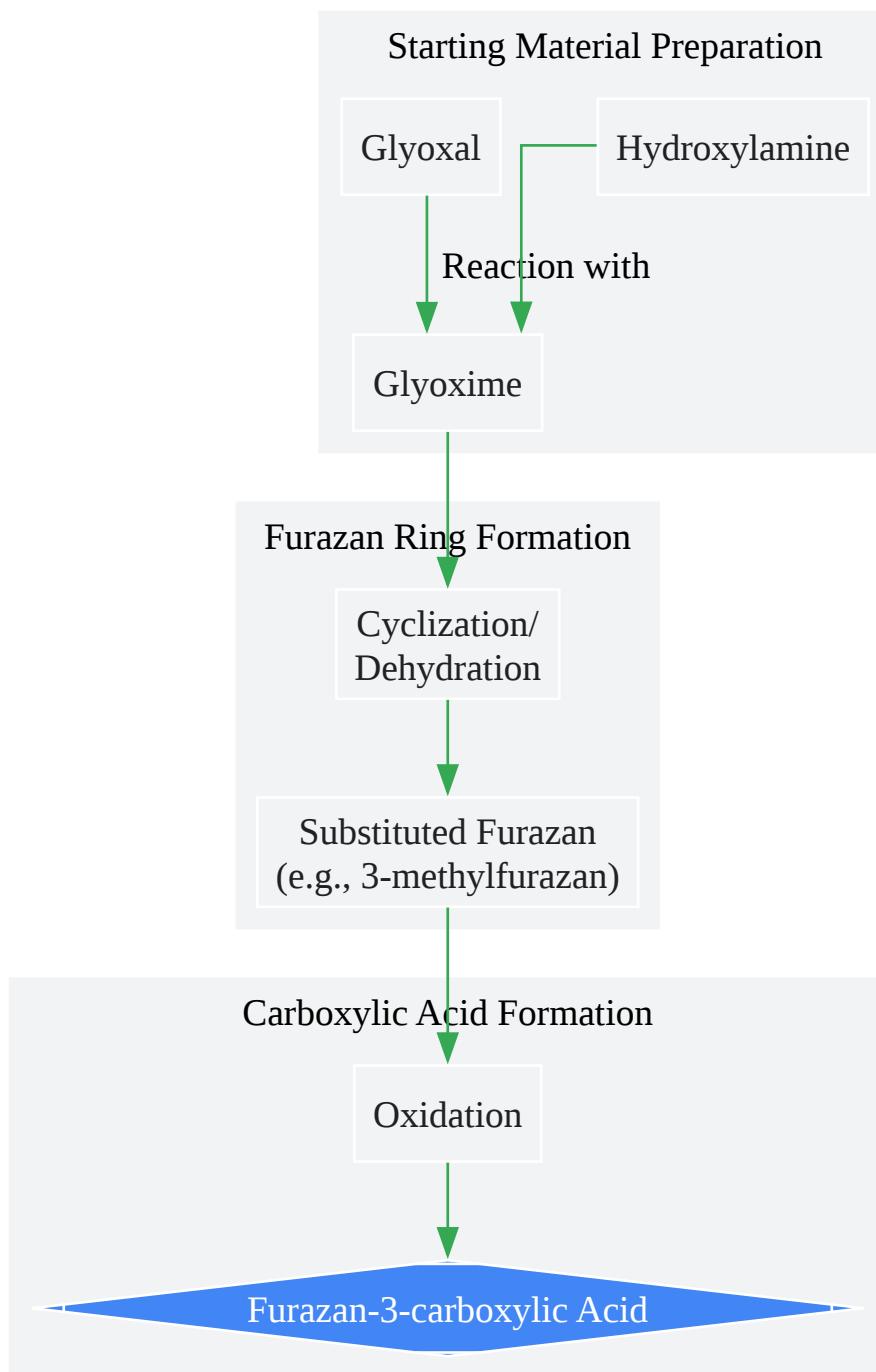
Property	Value/Description	Notes
pKa	Data not available	The carboxylic acid proton is expected to be acidic, with a pKa likely in the range of 3-5, influenced by the electron-withdrawing nature of the furazan ring.
Reactivity	The furazan ring is generally stable but can be susceptible to cleavage under strong reducing conditions. The carboxylic acid group undergoes typical reactions such as esterification, amidation, and reduction.	The reactivity of the furazan ring can be activated or deactivated by substituents.
Stability	Expected to be thermally stable to a certain degree, but decarboxylation may occur at elevated temperatures. The stability of furazan derivatives is an active area of research, particularly for energetic materials. ^[4]	

Spectral Data

Detailed spectral data for the parent furazan-3-carboxylic acid is not readily available. The following represents expected spectral characteristics based on the analysis of related compounds and general spectroscopic principles.

¹H NMR: A single proton signal for the C-H of the furazan ring is expected, likely in the downfield region (δ 8.0-9.0 ppm) due to the aromatic and electron-withdrawing nature of the ring. The carboxylic acid proton would appear as a broad singlet, typically at δ 10-13 ppm, although its observation can be solvent-dependent.

¹³C NMR: Two signals for the carbon atoms of the furazan ring are expected in the aromatic region (δ 140-160 ppm). The carbonyl carbon of the carboxylic acid would appear further downfield (δ 160-180 ppm).


FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band (around 3000 cm^{-1}), a strong C=O stretching band (around 1700-1730 cm^{-1}), and C-O stretching and O-H bending vibrations.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of CO_2 from the carboxylic acid group, followed by fragmentation of the furazan ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of furazan-3-carboxylic acid is not explicitly provided in the searched literature, a general synthetic approach can be inferred from the synthesis of its derivatives and related furazan compounds. A plausible pathway involves the oxidation of a suitable precursor, such as a methyl or hydroxymethyl substituted furazan.

General Synthetic Workflow:

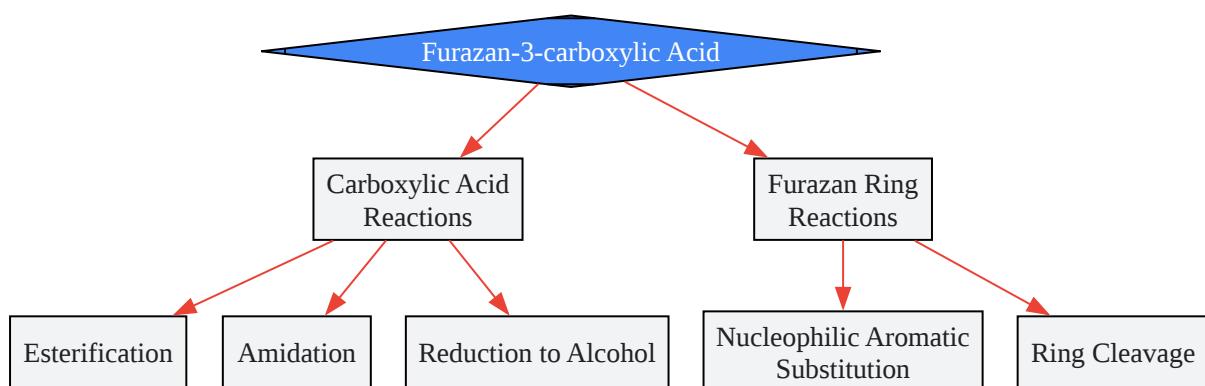
[Click to download full resolution via product page](#)

Caption: General synthetic workflow for furazan-3-carboxylic acid.

Representative Protocol for the Synthesis of a Furazan Derivative (4-Amino-furazan-3-carboxylic Acid):

The synthesis of 4-amino-furazan-3-carboxylic acid often starts from the corresponding amidoxime. A general procedure involves the reductive opening of a 1,2,4-oxadiazole ring.[5]

- **Synthesis of the Starting 1,2,4-Oxadiazole:** The appropriate 4-substituted (1,2,4-oxadiazol-3-yl)furan is synthesized from the corresponding 4-aminofurazan-3-carboxylic acid amidoxime.[5]
- **Reductive Ring Opening:** The 1,2,4-oxadiazole derivative is treated with a reducing agent, such as hydrazine, to open the oxadiazole ring and form the amidrazone of 4-aminofurazan-3-carboxylic acid.[5]
- **Hydrolysis (Hypothetical for parent acid):** While not explicitly for the parent acid, a subsequent hydrolysis step of a suitable precursor like an ester or amide would yield the carboxylic acid.


Chemical Reactivity and Stability

The chemical reactivity of furazan-3-carboxylic acid is dictated by the interplay between the furazan ring and the carboxylic acid functionality.

- **Reactions of the Carboxylic Acid Group:** The carboxylic acid can undergo standard transformations such as:
 - **Esterification:** Reaction with alcohols in the presence of an acid catalyst.
 - **Amidation:** Reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride). Derivatives of 4-amino-furazan-3-carboxylic acid are often coupled with various carboxylic acids to form amides with potential biological activity.[5]
 - **Reduction:** Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
- **Reactivity of the Furazan Ring:** The furazan ring is an electron-deficient aromatic system.
 - **Nucleophilic Aromatic Substitution:** The ring can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups.

- Ring Cleavage: The N-O bonds in the furazan ring can be cleaved under certain reductive conditions.
- Thermal Stability: Furazan-based compounds are often investigated for their thermal stability, especially in the context of energetic materials. The decomposition of furazan derivatives can be complex, often involving the release of nitrogen-containing gases. The thermal decomposition of 3-amino-4-nitrofurazan has been studied, indicating the potential for exothermic decomposition.

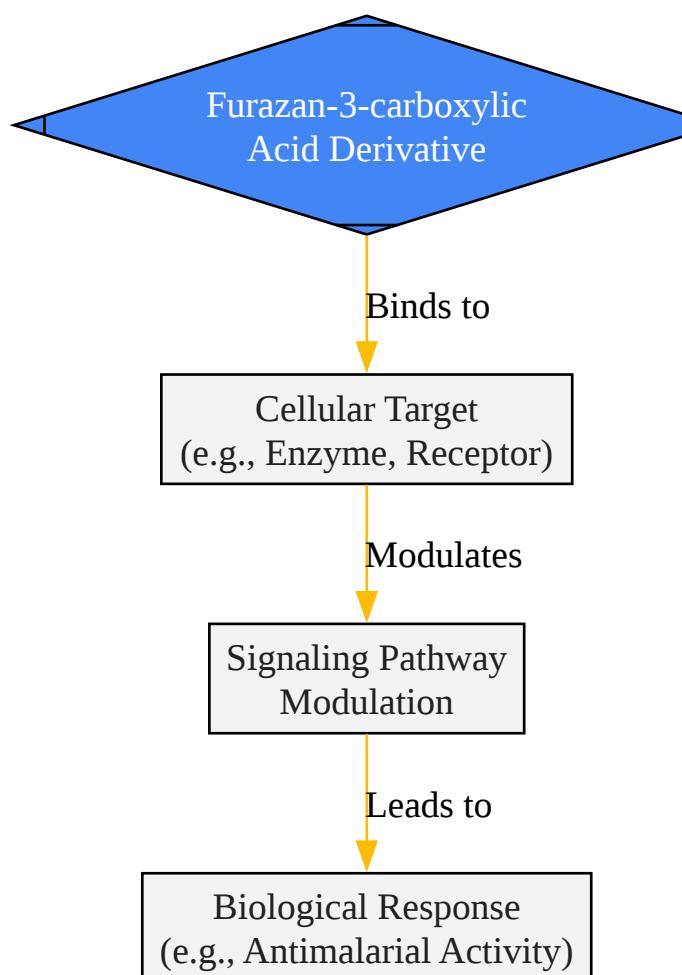
Logical Relationship of Reactivity:

[Click to download full resolution via product page](#)

Caption: Reactivity map of furazan-3-carboxylic acid.

Biological Activity and Drug Development Potential

While direct biological activity data for furazan-3-carboxylic acid is scarce, its derivatives have shown significant promise in drug discovery.


- Antimalarial Activity: N-acylated derivatives of 4-amino-furazan-3-amines have demonstrated potent activity against different strains of *Plasmodium falciparum*, the parasite responsible for malaria.^[5] These compounds are being explored as potential new antimalarial agents.

- **Antifungal and Antimicrobial Activity:** Various derivatives of furazan carboxylic acids are being investigated for their potential as antifungal and antimicrobial agents. The furazan scaffold is seen as a valuable component in the design of new therapeutic agents.
- **Enzyme Inhibition:** Certain furazan derivatives have been found to act as enzyme inhibitors, which is a common mechanism of action for many drugs.

The carboxylic acid group in these molecules often serves as a handle for further derivatization to optimize properties such as solubility, cell permeability, and target binding affinity.

Signaling Pathway Involvement (Hypothetical):

As many biologically active compounds exert their effects by modulating signaling pathways, it is plausible that furazan-3-carboxylic acid derivatives could interact with various cellular targets. The specific pathways would depend on the overall structure of the derivative.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Furazan - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of furazan-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1300083#physical-and-chemical-properties-of-furazan-3-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com